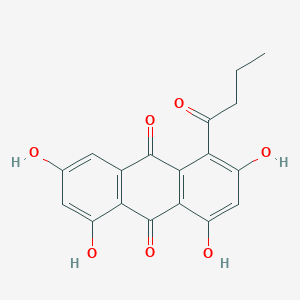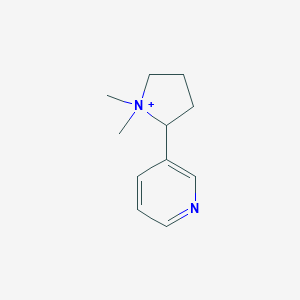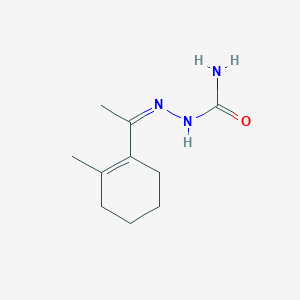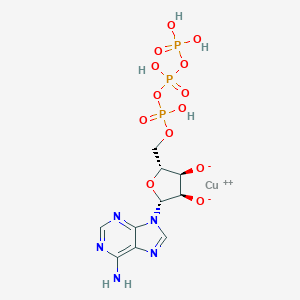
Copper adenosine triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper adenosine triphosphate (Cu-ATP) is a copper-containing compound that plays a critical role in the biochemical and physiological processes of living organisms. It is a type of ATP that contains a copper ion in its structure, which makes it unique compared to other ATP molecules. Cu-ATP has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and medicine.
Wissenschaftliche Forschungsanwendungen
Copper adenosine triphosphate has numerous applications in scientific research, particularly in the fields of biochemistry and physiology. It can be used as a substrate for enzymes that require copper ions as a cofactor, such as cytochrome c oxidase and superoxide dismutase. Copper adenosine triphosphate can also be used to study the transport and metabolism of copper in cells and tissues. Furthermore, Copper adenosine triphosphate has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Wirkmechanismus
Copper adenosine triphosphate exerts its biological effects through the copper ion it contains. Copper is an essential micronutrient that plays a critical role in many enzymatic reactions in the body. Copper adenosine triphosphate can act as a cofactor for enzymes that require copper ions, such as cytochrome c oxidase and superoxide dismutase. Additionally, Copper adenosine triphosphate has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
Copper adenosine triphosphate has numerous biochemical and physiological effects on living organisms. It can act as a substrate for enzymes that require copper ions as a cofactor, which can affect cellular metabolism and energy production. Copper adenosine triphosphate has also been shown to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative damage and inflammation. Furthermore, Copper adenosine triphosphate has been implicated in the regulation of copper homeostasis in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Copper adenosine triphosphate is its stability and ease of handling. It can be synthesized relatively easily and is stable in aqueous solutions. Additionally, Copper adenosine triphosphate can be used as a substrate for enzymes that require copper ions as a cofactor, which makes it a valuable tool for studying enzyme kinetics and metabolism. However, one limitation of Copper adenosine triphosphate is that it is not widely available commercially, which can make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are many potential future directions for research on Copper adenosine triphosphate. One area of interest is the development of Copper adenosine triphosphate-based therapeutics for diseases that are associated with copper deficiency or oxidative stress. Additionally, further studies are needed to elucidate the mechanisms by which Copper adenosine triphosphate exerts its biological effects and to identify potential targets for therapeutic intervention. Furthermore, the development of new synthesis methods for Copper adenosine triphosphate could enable its wider use in scientific research. Finally, the use of Copper adenosine triphosphate in diagnostic applications, such as biomarker detection, is another potential area of future research.
Synthesemethoden
Copper adenosine triphosphate can be synthesized through a simple reaction between copper ions and adenosine triphosphate. The reaction can be carried out in an aqueous solution under controlled conditions of pH and temperature. The resulting product is a complex that contains a copper ion coordinated to the phosphate groups of ATP. The synthesis of Copper adenosine triphosphate is relatively straightforward, and the resulting compound is stable and easy to handle.
Eigenschaften
CAS-Nummer |
18925-86-5 |
|---|---|
Produktname |
Copper adenosine triphosphate |
Molekularformel |
C10H14CuN5O13P3 |
Molekulargewicht |
568.71 g/mol |
IUPAC-Name |
copper;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate |
InChI |
InChI=1S/C10H14N5O13P3.Cu/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q-2;+2/t4-,6-,7-,10-;/m1./s1 |
InChI-Schlüssel |
WGLPTDWXNJFVTC-MCDZGGTQSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Cu+2] |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Cu+2] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Cu+2] |
Synonyme |
copper adenosine triphosphate Cu ATP CuATP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



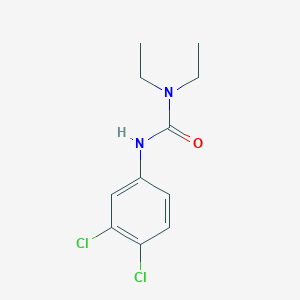

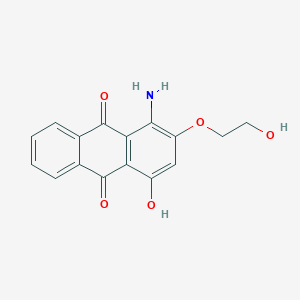

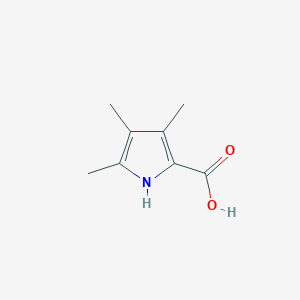
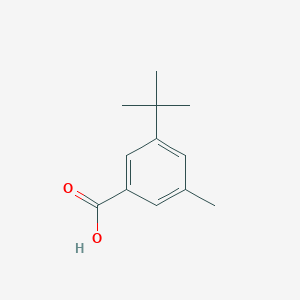


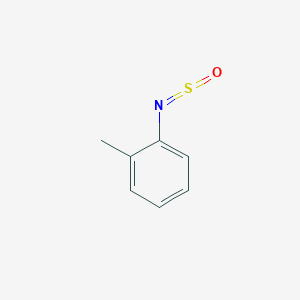
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
